molecular formula C9H15NS B13228216 3-Methyl-1-(thiophen-3-YL)butan-1-amine

3-Methyl-1-(thiophen-3-YL)butan-1-amine

Cat. No.: B13228216
M. Wt: 169.29 g/mol
InChI Key: SGEINJGVQURHCQ-UHFFFAOYSA-N
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Description

3-Methyl-1-(thiophen-3-YL)butan-1-amine is an organic compound that features a thiophene ring substituted at the 3-position with a butan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(thiophen-3-YL)butan-1-amine typically involves the reaction of thiophene derivatives with appropriate alkylating agents. One common method includes the use of thiophene-3-carboxaldehyde, which undergoes reductive amination with 3-methylbutan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(thiophen-3-YL)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-Methyl-1-(thiophen-3-YL)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(thiophen-3-YL)butan-1-amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methiopropamine: Structurally related with a thiophene ring and an alkyl amine substituent.

    3-Methyl-1-(thiophen-2-YL)butan-1-amine: Similar structure but with the thiophene ring substituted at the 2-position.

Uniqueness

3-Methyl-1-(thiophen-3-YL)butan-1-amine is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties that are not observed in closely related compounds .

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

3-methyl-1-thiophen-3-ylbutan-1-amine

InChI

InChI=1S/C9H15NS/c1-7(2)5-9(10)8-3-4-11-6-8/h3-4,6-7,9H,5,10H2,1-2H3

InChI Key

SGEINJGVQURHCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CSC=C1)N

Origin of Product

United States

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